4-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile
Overview
Description
Preparation Methods
The synthesis of 4-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile involves the reaction of benzonitrile with an imidazolidinone derivative. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions .
Chemical Reactions Analysis
4-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
4-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: Its applications in industry are limited but may include use in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and biochemical pathways . The exact molecular targets and pathways involved depend on the specific context of its use in research .
Comparison with Similar Compounds
4-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzonitrile can be compared with similar compounds such as:
4-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile: This compound has a similar structure but includes additional methyl groups, which may affect its chemical properties and reactivity.
3-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile: Another structurally related compound with potential differences in reactivity and applications.
The uniqueness of this compound lies in its specific structure, which allows for particular interactions in biochemical research .
Properties
IUPAC Name |
4-[(2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c12-5-8-1-3-9(4-2-8)7-14-10(15)6-13-11(14)16/h1-4H,6-7H2,(H,13,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRMGFWJQPHVGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1)CC2=CC=C(C=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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